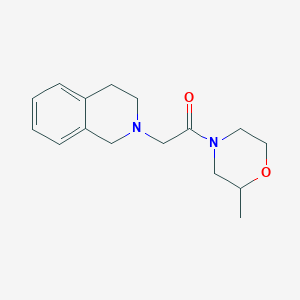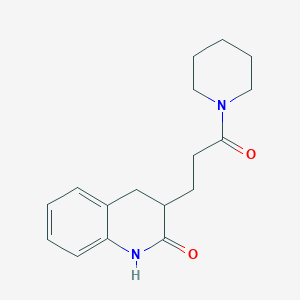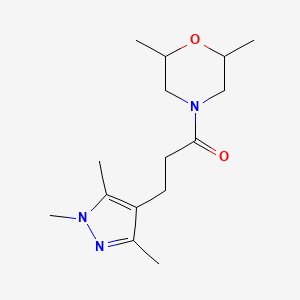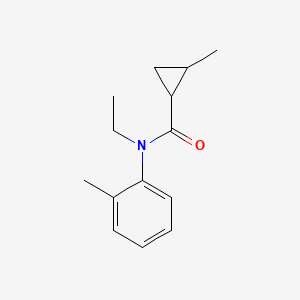
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of the delta opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. SNC80 has been extensively studied for its potential use in pain management and addiction treatment.
Mecanismo De Acción
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide binds selectively to the delta opioid receptor, which is primarily found in the peripheral and central nervous system. Activation of the delta opioid receptor results in the inhibition of pain transmission and the release of endogenous opioids, such as enkephalins and endorphins. N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has also been shown to have antidepressant effects, possibly due to its ability to modulate the release of dopamine and serotonin.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been shown to have antidepressant effects in animal models of depression. However, further studies are needed to determine the safety and efficacy of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide is its high selectivity for the delta opioid receptor, which allows for targeted activation of this receptor without affecting other opioid receptors. This can lead to reduced side effects and addiction potential compared to other opioids. However, N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
Future research on N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide could focus on its potential use in the treatment of chronic pain, addiction, and depression. Studies could also investigate the safety and efficacy of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in humans, as well as the development of new analogs with improved pharmacokinetic properties. Additionally, studies could investigate the potential use of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in combination with other drugs, such as non-opioid analgesics or antidepressants.
Métodos De Síntesis
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-ethyl-2-methylcyclopropanecarboxamide with 2-methylphenylmagnesium bromide, followed by a reduction step to yield the final product. Other methods involve the use of palladium-catalyzed coupling reactions and asymmetric hydrogenation.
Aplicaciones Científicas De Investigación
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been extensively studied for its potential use in pain management, addiction treatment, and as an antidepressant. Studies have shown that N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has a higher affinity for the delta opioid receptor than other opioids, such as morphine and fentanyl. This makes it a promising candidate for the development of new analgesics with reduced side effects and addiction potential.
Propiedades
IUPAC Name |
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15(14(16)12-9-11(12)3)13-8-6-5-7-10(13)2/h5-8,11-12H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXMEZIIJPPMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

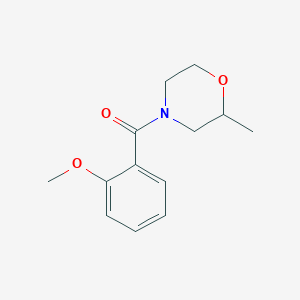
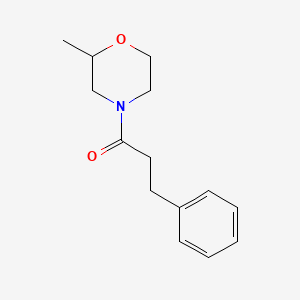
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
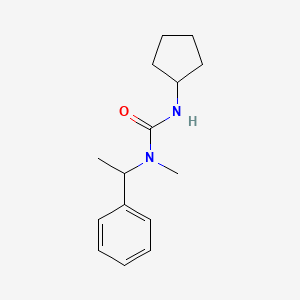
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
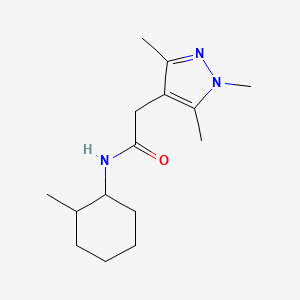
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
